4,5-dihydro-5-(hydroxymethyl)-3-methylene-2(3H)-furanone, also known as 4-hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, is a compound found as a product of the Maillard reaction . This reaction occurs between amino acids and reducing sugars, often during food heating processes. This particular compound is a lactose-derived Maillard reaction product, detectable in heated or processed milk . Its presence contributes to the aroma and flavor profile of processed milk products.
The primary application of 4,5-dihydro-5-(hydroxymethyl)-3-methylene-2(3H)-furanone highlighted in the papers is its role as a flavoring compound in the food industry. Its presence in heated or processed milk contributes to the characteristic taste and aroma of these products . Its identification and analysis within the Maillard reaction products are important for understanding and controlling the flavor profiles of processed food products.
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